Tetrapropylammonium-15N bromide

Catalog No.
S910115
CAS No.
287476-16-8
M.F
C12H28BrN
M. Wt
267.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium-15N bromide

CAS Number

287476-16-8

Product Name

Tetrapropylammonium-15N bromide

IUPAC Name

tetrapropyl(15N)azanium;bromide

Molecular Formula

C12H28BrN

Molecular Weight

267.25 g/mol

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1;

InChI Key

BGQMOFGZRJUORO-IDBRGDLFSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]

Isomeric SMILES

CCC[15N+](CCC)(CCC)CCC.[Br-]

Isotope Labeling and Tracking:

  • TPABr-15N is an isotopically labeled molecule, meaning one specific atom (in this case, nitrogen) has been enriched with the heavier isotope 15N.
  • This enriched isotope allows researchers to trace the movement and fate of the molecule within a system due to the distinct mass difference between 15N and the more common nitrogen-14 (14N).
  • Common techniques utilizing TPABr-15N include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Applications in Biological Research:

  • TPABr-15N finds applications in various fields of biological research, including:
    • Studying membrane transport mechanisms in cells
    • Investigating neurotransmitter function and neurotransmission
    • Analyzing protein-protein interactions

Research Disclaimer:

  • It is important to note that scientific research involving TPABr-15N often requires specialized training and equipment due to the specific nature of the application and the potential hazards associated with working with chemicals.

Additional Information:

  • TPABr-15N is commercially available from various suppliers specializing in isotopically labeled compounds.
  • Due to the specific nature of research applications, further details regarding experimental procedures and safety protocols should be obtained from relevant scientific literature or by consulting with qualified researchers in the field.

Tetrapropylammonium-15N bromide is a quaternary ammonium salt characterized by a nitrogen atom bonded to four propyl groups and a bromide ion. Its molecular formula is C12H28N15BrC_{12}H_{28}N^{15}Br, with a molecular weight of approximately 266.27 g/mol. This compound appears as a white to off-white crystalline solid and is known for its high solubility in water, making it useful in various chemical processes . The presence of the stable nitrogen isotope, 15N^{15}N, enhances its utility in isotopic labeling studies, particularly in biological and environmental research.

  • TPABr-15N is primarily a research tool and does not have a known biological mechanism of action.
  • The ¹⁵N isotope is used to trace nitrogen pathways in various scientific applications.
  • Information on specific hazards associated with TPABr-15N is limited.
  • The unlabeled TPABr can be irritating to the skin, eyes, and respiratory system [].
  • It is always advisable to handle any research chemical with appropriate safety precautions, following laboratory safety guidelines.
, primarily as a phase transfer catalyst. It facilitates the transfer of ions between immiscible phases, which is crucial in organic synthesis reactions. The compound can undergo hydrolysis to form tetrapropylammonium hydroxide and hydrobromic acid when exposed to water . Additionally, it can react with strong oxidizing agents, although such reactions are typically avoided due to potential hazards .

The biological activity of tetrapropylammonium-15N bromide has been studied mainly concerning its effects on cellular membranes and its role as a surfactant. It exhibits properties that can disrupt lipid bilayers, which may lead to cytotoxic effects at higher concentrations. Symptoms of exposure include irritation of the skin, eyes, and respiratory tract, and it may cause severe allergic reactions in sensitized individuals .

Tetrapropylammonium-15N bromide can be synthesized through the alkylation of tetrapropylamine with a suitable bromide source. The process involves the following steps:

  • Preparation of Tetrapropylamine: This is typically derived from the reaction of propylamine with propylene oxide.
  • Alkylation Reaction: The tetrapropylamine is then reacted with a bromine source under controlled conditions to form tetrapropylammonium bromide.
  • Isotopic Labeling: For the synthesis of tetrapropylammonium-15N bromide, 15N^{15}N-labeled ammonia can be used during the preparation of tetrapropylamine .

Tetrapropylammonium-15N bromide has several applications across various fields:

  • Phase Transfer Catalyst: It is extensively used in organic synthesis to facilitate reactions involving ionic species across immiscible phases.
  • Structure Directing Agent: In zeolite synthesis, it helps direct the formation of specific structures .
  • Isotopic Labeling: Its isotopic form is valuable for tracing nitrogen pathways in biological systems and environmental studies .

Interaction studies involving tetrapropylammonium-15N bromide focus on its role in facilitating ion transport and its effects on cellular membranes. Research indicates that this compound can alter membrane permeability, affecting cellular uptake mechanisms and potentially leading to cytotoxicity at elevated concentrations . Furthermore, studies have explored its interactions with various organic compounds, enhancing reaction efficiencies in synthetic pathways.

Several compounds share structural similarities with tetrapropylammonium-15N bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetramethylammonium bromideQuaternary AmmoniumSmaller alkyl groups; widely used as a surfactant
Tetraethylammonium bromideQuaternary AmmoniumEthyl groups provide different solubility characteristics
Tetrabutylammonium bromideQuaternary AmmoniumLarger butyl groups; used in ionic liquid applications
Tetrapropylammonium iodideQuaternary AmmoniumIodide instead of bromide; different reactivity profile

Tetrapropylammonium-15N bromide stands out due to its specific isotopic labeling capability and its efficiency as a phase transfer catalyst, which is crucial for many organic synthesis processes. Its unique structure allows for specific interactions that are not observed in other similar compounds, making it particularly valuable in both research and industrial applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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